molecular formula C5H4BrF3N2 B2619773 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1936665-00-7

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2619773
CAS No.: 1936665-00-7
M. Wt: 229
InChI Key: KTFXQQOBRWIUQH-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic organic compound that contains a bromine atom, a trifluoroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups on the pyrazole ring.

    Coupling Reactions: The trifluoroethyl group can engage in coupling reactions with other organic molecules, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction Products: Reduction can result in the formation of pyrazole derivatives with reduced functional groups.

Scientific Research Applications

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethyl group and the bromine atom contribute to the compound’s reactivity and binding affinity, influencing its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyridin-2-one
  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indazole
  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Uniqueness

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to its specific combination of a bromine atom and a trifluoroethyl group on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-4-1-2-10-11(4)3-5(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFXQQOBRWIUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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